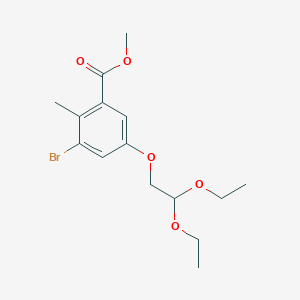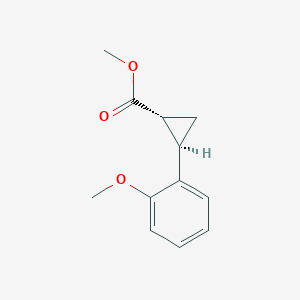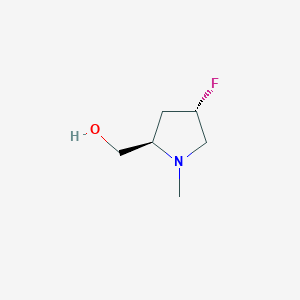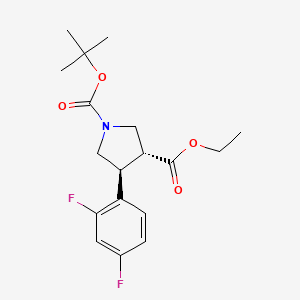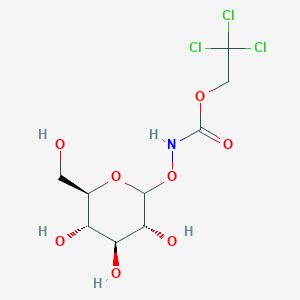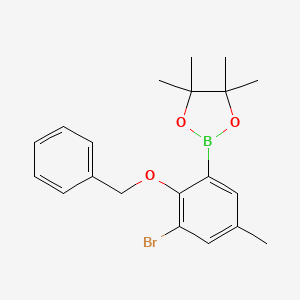![molecular formula C10H15NO6S2 B14033499 Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester CAS No. 153596-52-2](/img/structure/B14033499.png)
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester is a chemical compound known for its unique structure and properties It is an ester derivative of sulfuric acid, featuring a phenylaminoethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester typically involves the reaction of sulfuric acid with 2-(2-phenylaminoethanesulfonyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure ester .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield sulfuric acid and 2-(2-phenylaminoethanesulfonyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylamino group can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields sulfuric acid and 2-(2-phenylaminoethanesulfonyl)ethanol, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester involves its interaction with molecular targets through its ester and phenylamino groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may act as a precursor to active intermediates that exert their effects through specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfuric acid mono-[2-(2-aminoethanesulfonyl)ethyl] ester: Similar in structure but with an amino group instead of a phenylamino group.
Sulfuric acid mono-[2-(2-hydroxyethanesulfonyl)ethyl] ester: Features a hydroxy group instead of a phenylamino group.
Uniqueness
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester is unique due to its phenylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
153596-52-2 |
|---|---|
Formule moléculaire |
C10H15NO6S2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-(2-anilinoethylsulfonyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C10H15NO6S2/c12-18(13,9-7-17-19(14,15)16)8-6-11-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15,16) |
Clé InChI |
PTQMVTWYHWFMEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCS(=O)(=O)CCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


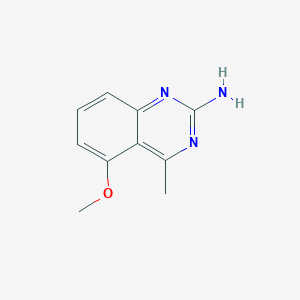

![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
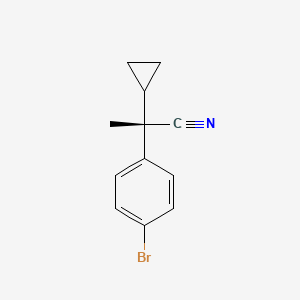
![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
